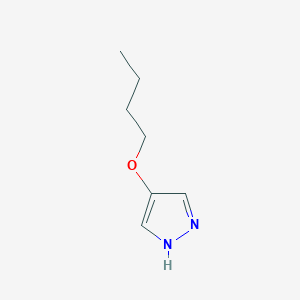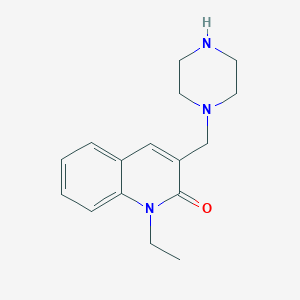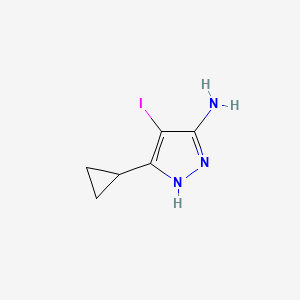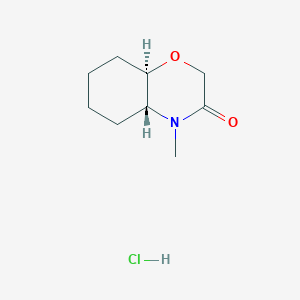
1-p-tolyl-1H-pyrazol-4-ol
Übersicht
Beschreibung
1-p-Tolyl-1H-pyrazol-4-ol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a p-tolyl group (a phenyl ring substituted with a methyl group at the para position) and a hydroxyl group at the 4-position of the pyrazole ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-p-Tolyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the reaction of p-tolylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions typically include:
-
Step 1: Formation of Hydrazone
- p-Tolylhydrazine, ethyl acetoacetate
Conditions: Reflux in ethanol
Product: Hydrazone intermediate
-
Step 2: Cyclization
Reagents: Hydrazone intermediate
Conditions: Acidic or basic conditions, heat
Product: 1-p-Tolyl-1H-pyrazole
-
Step 3: Hydrolysis
Reagents: 1-p-Tolyl-1H-pyrazole
Conditions: Aqueous acid or base
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-p-Tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Product: 1-p-Tolyl-1H-pyrazol-4-one
-
Reduction: : The compound can be reduced to form corresponding hydrazine derivatives.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
Product: 1-p-Tolyl-1H-pyrazol-4-amine
-
Substitution: : The hydroxyl group can be substituted with various functional groups.
Reagents: Halogenating agents, alkylating agents
Conditions: Varies depending on the substituent
Product: Substituted pyrazole derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Alkylating Agents: Alkyl halides, alkyl sulfonates
Major Products Formed
Oxidation: 1-p-Tolyl-1H-pyrazol-4-one
Reduction: 1-p-Tolyl-1H-pyrazol-4-amine
Substitution: Various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
1-p-Tolyl-1H-pyrazol-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pyrazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. It is being studied for its potential use in treating various diseases.
Industry: Utilized in the development of agrochemicals and dyes. Its derivatives are used as intermediates in the synthesis of pesticides and colorants.
Wirkmechanismus
The mechanism of action of 1-p-Tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4-position allows it to form hydrogen bonds with active sites of enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-p-Tolyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazol-4-ol: Similar structure but with a phenyl group instead of a p-tolyl group. It may exhibit different pharmacological properties due to the absence of the methyl group.
1-(4-Bromophenyl)-1H-pyrazol-4-ol: Contains a bromine atom, which can enhance its reactivity and biological activity.
1-(4-Fluorophenyl)-1H-pyrazol-4-ol: The presence of a fluorine atom can influence its metabolic stability and binding affinity to targets.
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which can influence its lipophilicity, reactivity, and biological activity. The methyl group in the p-tolyl moiety can enhance its interaction with hydrophobic pockets in enzymes or receptors, potentially leading to improved pharmacological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of diverse pyrazole derivatives. Ongoing research continues to explore its full potential in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)pyrazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-10(13)6-11-12/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNITVORPRPROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512561 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77458-34-5 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77458-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951624.png)
![7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951631.png)
![7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951635.png)
![5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951657.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7951670.png)
![5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B7951673.png)



![Spiro[[1,3]dioxolo[4,5-g]chromene-6,3'-pyrrolidine];hydrochloride](/img/structure/B7951698.png)
![5-(Benzyloxy)-3,4-dihydrospiro[1-benzopyran-2,3-pyrrolidine] hydrochloride](/img/structure/B7951705.png)
